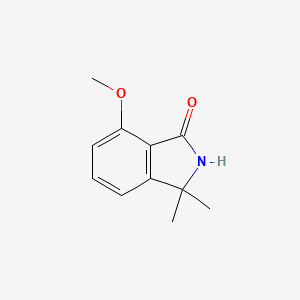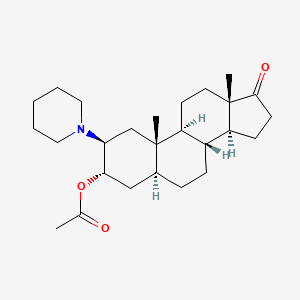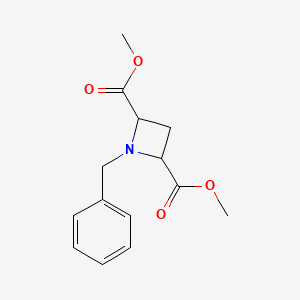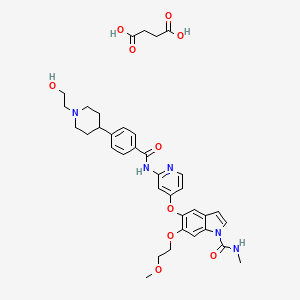
Telaglenastat hydrochloride
Descripción general
Descripción
El Hidrocloruro de Telaglenastat es un inhibidor potente, selectivo y biodisponible por vía oral de la glutaminasa, una enzima que juega un papel crucial en el metabolismo de la glutamina. Este compuesto se está investigando principalmente por su potencial en la terapia del cáncer, particularmente en la focalización de vías metabólicas que son esenciales para la proliferación y supervivencia de las células tumorales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Hidrocloruro de Telaglenastat implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente.
Métodos de producción industrial: La producción industrial del Hidrocloruro de Telaglenastat sigue una ruta sintética similar pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El Hidrocloruro de Telaglenastat principalmente experimenta reacciones de sustitución, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad biológica. También participa en reacciones de oxidación y reducción durante su procesamiento metabólico en sistemas biológicos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del Hidrocloruro de Telaglenastat incluyen solventes orgánicos, ácidos, bases y catalizadores que facilitan las transformaciones químicas deseadas. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para optimizar el rendimiento y la pureza del producto .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran el Hidrocloruro de Telaglenastat incluyen varios intermediarios y derivados que se prueban por su eficacia en la inhibición de la glutaminasa y sus posibles beneficios terapéuticos .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Telaglenastat tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Sirve como un compuesto modelo para estudiar la inhibición enzimática y las vías metabólicas.
Biología: Se utiliza para investigar el papel de la glutaminasa en el metabolismo celular y su impacto en la proliferación y supervivencia de las células.
Mecanismo De Acción
El Hidrocloruro de Telaglenastat ejerce sus efectos al inhibir selectivamente la glutaminasa, una enzima que cataliza la conversión de glutamina a glutamato. Esta inhibición interrumpe el metabolismo de la glutamina, lo que lleva a una reducción en la producción de metabolitos clave necesarios para el crecimiento y la supervivencia de las células tumorales. El compuesto se dirige a vías moleculares específicas involucradas en la producción de energía celular y la biosíntesis, ejerciendo así sus efectos antitumorales .
Compuestos similares:
Osimertinib: Otro compuesto utilizado en la terapia del cáncer, pero se dirige a diferentes vías moleculares.
Everolimus: Utilizado en combinación con el Hidrocloruro de Telaglenastat para una mayor actividad antitumoral.
Cabozantinib: Otro fármaco que, cuando se combina con el Hidrocloruro de Telaglenastat, muestra efectos sinérgicos en el tratamiento del cáncer.
Unicidad: El Hidrocloruro de Telaglenastat es único en su inhibición selectiva de la glutaminasa, lo que lo convierte en una herramienta valiosa para dirigirse a vías metabólicas específicas de las células cancerosas. Su capacidad para mejorar la eficacia de otras terapias contra el cáncer destaca aún más su potencial como un agente terapéutico versátil y poderoso .
Comparación Con Compuestos Similares
Osimertinib: Another compound used in cancer therapy, but it targets different molecular pathways.
Everolimus: Used in combination with Telaglenastat Hydrochloride for enhanced antitumor activity.
Cabozantinib: Another drug that, when combined with this compound, shows synergistic effects in cancer treatment.
Uniqueness: this compound is unique in its selective inhibition of glutaminase, making it a valuable tool in targeting metabolic pathways specific to cancer cells. Its ability to enhance the efficacy of other cancer therapies further highlights its potential as a versatile and powerful therapeutic agent .
Propiedades
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMURBPQFKTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874231-60-3 | |
| Record name | Telaglenastat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874231603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAGLENASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33561JJ61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)



![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)
![Bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B3324497.png)


![6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3324508.png)
